molecular formula C17H19N3O4S B3573226 4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide

4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3573226
M. Wt: 361.4 g/mol
InChI Key: JGLAMLYYRXHDLM-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetically designed small molecule that features a benzamide core substituted at the para position with a morpholine-4-sulfonyl group and an amide nitrogen linked to a (pyridin-3-yl)methyl moiety . This specific architecture, particularly the morpholine ring, is known to enhance solubility and bioavailability, which are critical properties for in vitro and in vivo research applications . The pyridinylmethyl group, a common pharmacophore, may contribute to target-binding specificity and interaction with enzymatic active sites . This compound is of significant interest in scientific research, particularly in the fields of oncology and neurodegenerative diseases. Structurally similar benzamide derivatives have been investigated for their potential as kinase inhibitors, such as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are relevant in the study of Alzheimer's disease and metabolic disorders . Furthermore, related compounds containing the morpholine-sulfonyl group are explored for their role in targeting tryptophan metabolic pathways, such as the IDO (Indoleamine 2,3-dioxygenase) pathway, which is a key mechanism in cancer immunology and immunotherapy research . Its mechanism of action is therefore anticipated to involve the modulation of specific enzyme activity, potentially making it a valuable chemical probe for studying associated cellular pathways . As a supplier, we provide this high-purity compound to support these innovative research endeavors. Please note: This product is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(19-13-14-2-1-7-18-12-14)15-3-5-16(6-4-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLAMLYYRXHDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzamide core.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated morpholine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholine-Sulfonyl Groups

  • N-(1-Methylpiperidin-4-yl)-3-(morpholine-4-sulfonyl)benzamide ():

    • Structure : Replaces the pyridin-3-ylmethyl group with a 1-methylpiperidin-4-yl substituent.
    • Implications : The piperidine ring may improve lipophilicity and blood-brain barrier penetration compared to the pyridine-derived analog .
  • 4-[({3-[(3-Methylphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)methyl]-N-[2-(morpholin-4-yl)ethyl]benzamide ():

    • Structure : Incorporates a morpholin-4-yl ethyl group and a complex imidazo[4,5-b]pyridine-sulfanyl moiety.
    • Implications : The extended heterocyclic system may enhance target specificity but reduce solubility .

Benzamide Derivatives with Pyridine Moieties

  • Imatinib Mesylate (): Structure: 4-[(4-Methylpiperazin-1-yl)-methyl]-N-{4-methyl-3-{[4-(pyridin-3-yl)-pyrimidin-2-yl]-amino}-phenyl}-benzamide. Key Differences: Replaces morpholine-sulfonyl with a methylpiperazine group and includes a pyrimidine linker. Activity: Clinically validated tyrosine kinase inhibitor; highlights the importance of pyridin-3-yl groups in targeting ATP-binding pockets .
  • Flumbatinib ():

    • Structure : Adds a trifluoromethyl group to the benzamide core and modifies the pyridine linkage.
    • Activity : Potent tyrosine kinase inhibitor; the trifluoromethyl group enhances metabolic stability .
  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate (): Structure: Substitutes pyridin-3-ylmethyl with pyridin-4-ylmethyl and introduces methoxy/trifluoromethyl groups. Implications: Pyridin-4-yl substitution may alter binding orientation compared to pyridin-3-yl derivatives .

Thiazole-Linked Analogs ()

Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) feature thiazole rings conjugated to pyridin-3-yl and morpholine groups.

  • Physicochemical Data :
    • Melting points: 160–220°C (varies with substituents).
    • Molecular weights: ~500–550 g/mol.
    • Spectral data (1H/13C NMR, HRMS) confirm structural integrity .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Activity Reference
4-(Morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide C₁₈H₂₀N₃O₃S (estimated) Morpholine-sulfonyl, pyridin-3-ylmethyl N/A Hypothetical kinase inhibition
N-(1-Methylpiperidin-4-yl)-3-(morpholine-4-sulfonyl)benzamide C₁₈H₂₅N₃O₃S Morpholine-sulfonyl, 1-methylpiperidinyl N/A CNS-targeted potential
Imatinib Mesylate C₂₉H₃₁N₇O·CH₄SO₃ Methylpiperazine, pyridin-3-yl-pyrimidine 220–225 Tyrosine kinase inhibition
4d () C₂₃H₂₁Cl₂N₅O₂S Thiazole, morpholinomethyl, dichloro 175–178 Antiproliferative (in vitro)
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide C₁₇H₁₆F₃N₂O₂ Pyridin-4-ylmethyl, CF₃, methoxy N/A Solubility-enhanced analog

Research Findings and Implications

  • Morpholine-Sulfonyl Group : Enhances solubility and serves as a hydrogen-bond acceptor, critical for enzyme interactions () .
  • Pyridin-3-yl vs. Pyridin-4-yl : Pyridin-3-yl derivatives (e.g., imatinib) show stronger kinase affinity due to optimal spatial alignment .
  • Thiazole vs.

Biological Activity

4-(Morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a sulfonyl group, and a benzamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may lead to therapeutic effects in conditions like cancer and bacterial infections. For instance, it has been investigated as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases .

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

  • Antibacterial Activity :
    • The compound has demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In comparative studies, it was found to be more effective than many traditional antibiotics .
  • Anticancer Potential :
    • Preliminary studies indicate that the compound may have anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth .
  • Enzyme Inhibition :
    • It has been evaluated for its ability to inhibit urease and AChE, with findings suggesting significant potency in these areas .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study Focus Findings
Study A Antibacterial ActivityModerate to strong activity against Salmonella typhi; effective against other bacterial strains.
Study B Enzyme InhibitionStrong inhibitory activity against urease; potential for neurodegenerative disease treatment as an AChE inhibitor.
Study C Anticancer PropertiesInduction of apoptosis in cancer cells; inhibition of tumor growth observed in vitro.

Comparative Analysis

Compared to similar compounds, this compound stands out due to its unique combination of structural features that enhance its reactivity and biological activity.

Compound Key Features Biological Activity
4-(Pyridin-3-ylsulphonyl)morpholineMorpholine and sulfonyl groupsModerate antibacterial activity
N-(3-pyridinyl)-2-pyrazinecarboxamidePyridine and pyrazine ringsLimited enzyme inhibition

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal Range/ReagentsImpact on Yield/Purity
Coupling AgentEDC/HOBt80–90% yield
SolventDMF (dry)Enhanced reactivity
Reaction Time12–24 hoursMinimizes degradation

Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of morpholine-sulfonyl (δ 3.6–3.8 ppm for morpholine protons) and pyridinylmethyl groups (δ 8.1–8.5 ppm for pyridine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 416.14) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

How do structural modifications to the morpholine-sulfonyl or pyridinylmethyl groups influence biological activity and target selectivity?

Answer:

  • Morpholine-sulfonyl : Enhances solubility and modulates interactions with polar enzyme pockets. Substitution with pyrrolidine-sulfonyl (as in ) reduces steric hindrance, improving binding to kinases .
  • Pyridinylmethyl : Replacing pyridin-3-yl with pyridin-4-yl alters hydrogen-bonding patterns, affecting selectivity for receptors like tyrosine kinases .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

ModificationBiological ImpactReference
Morpholine → PyrrolidineIncreased kinase inhibition (IC50_{50} ↓20%)
Pyridin-3-yl → Pyridin-4-ylReduced off-target binding

What is the hypothesized mechanism of action based on structural analogs, and how can this be validated experimentally?

Answer:

  • Hypothesis : The compound likely inhibits tyrosine kinases (e.g., Bcr-Abl) by binding to the ATP pocket, similar to Imatinib analogs ().
  • Validation Methods :
    • Enzyme Assays : Measure IC50_{50} against purified kinases using fluorescence polarization .
    • Cellular assays : Assess proliferation inhibition in cancer cell lines (e.g., K562 leukemia) .

How can computational modeling predict the binding affinity of this compound with therapeutic targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses in kinase ATP pockets. Key interactions include hydrogen bonds with kinase hinge regions (e.g., Glu286 in Bcr-Abl) .
  • MD Simulations : Run 100-ns simulations to evaluate binding stability (RMSD < 2 Å indicates stable complexes) .

What strategies address discrepancies in biological activity data across experimental models?

Answer:

  • Model Selection : Use isogenic cell lines to control genetic variability.
  • Dose-Response Curves : Generate data across 3–5 log concentrations to ensure reproducibility .
  • Orthogonal Assays : Combine ATPase activity assays with Western blotting for target engagement validation .

Which formulation strategies improve solubility and bioavailability in preclinical studies?

Answer:

  • Salt Formation : Mesylate salts (as in Imatinib) enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase plasma half-life .
  • Co-Solvents : Ethanol/Cremophor EL mixtures improve oral absorption .

What are key considerations for designing stability studies to evaluate degradation pathways?

Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
  • pH Stability : Assess stability in buffers (pH 1–10) to simulate gastrointestinal conditions .

Q. Table 3: Stability Study Design

ConditionTest DurationAnalytical Method
Thermal (40°C)4 weeksHPLC (purity loss <5%)
Photolytic48 hoursLC-MS for photoproducts

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide

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